molecular formula C8H10N2O B093639 3-Amino-4-methylbenzamide CAS No. 19406-86-1

3-Amino-4-methylbenzamide

Cat. No. B093639
CAS RN: 19406-86-1
M. Wt: 150.18 g/mol
InChI Key: VYBKAZXQKUFAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methylbenzamide is a derivative of 3-aminobenzamide, which is a known inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme is involved in the repair of DNA damage, and its inhibition by 3-aminobenzamide has been shown to alter the toxic and transforming effects of certain chemicals on cells . The compound has been studied for its effects on DNA repair mechanisms and its potential to influence the frequency of sister chromatid exchanges (SCEs) in cells exposed to alkylating agents . The research on 3-aminobenzamide provides insights into the chemical's interactions with DNA and its potential applications in understanding DNA repair processes.

Synthesis Analysis

The synthesis of related compounds, such as 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, has been reported using acylation and catalytic hydrogenation with high yields . Although the synthesis of 3-Amino-4-methylbenzamide itself is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis. The synthesis process typically involves multiple steps, including the selection of appropriate reagents and catalysts, as well as optimization of reaction conditions to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of 3-aminobenzamide derivatives has been analyzed through crystallography, revealing various hydrogen-bond interactions that contribute to their structural flexibility . This flexibility may be beneficial for co-crystallization reactions and could influence the compound's interactions with other molecules. The molecular structure analysis is crucial for understanding the compound's potential binding mechanisms and its role in biological systems.

Chemical Reactions Analysis

3-Aminobenzamide has been shown to interact with DNA-damaging agents, such as alkylating agents, to enhance their effects on cells . It acts synergistically with these agents to increase the frequency of SCEs, suggesting that it may interfere with DNA repair mechanisms. The compound's ability to potentiate the effects of DNA-damaging agents is mediated by the intracellular loss of NAD+, which is a substrate for ADP-ribosylation . These chemical reactions are important for understanding the biological activities of 3-aminobenzamide and its potential therapeutic or toxicological implications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobenzamide and its derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. These properties can influence the compound's behavior in biological systems and its suitability for use in experimental studies. For example, the inhibitor's effects on DNA repair are dependent on its ability to penetrate cell membranes and interact with its target enzyme . Understanding these properties is crucial for the development of 3-aminobenzamide as a research tool or therapeutic agent.

Scientific Research Applications

  • DNA Repair Involvement : 3-Aminobenzamide is commonly used to demonstrate a regulatory role for poly(ADP-ribose) during the late stage of DNA repair. It has been shown to reduce DNA break frequencies in cells damaged by methyl methane sulfonate at certain concentrations. However, at higher concentrations, it may increase break frequencies, potentially due to toxic side effects (Cleaver, Milam, & Morgan, 1985).

  • Toxicity and Transformation Alteration : In studies on BALB/3T3 cells, 3-aminobenzamide enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, and greatly enhanced ethyl methanesulfonate-induced transformation. These findings suggest an important role for poly ADP-ribosyl synthetase in DNA damage repair and chemical induction of transformation (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

  • Effects on DNA Precursor Metabolism : The specificity of 3-aminobenzamide's inhibition on poly(ADP-ribose) synthetase is questionable due to its variety of metabolic effects, including pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas, & Cleaver, 1986).

  • Anticancer Potential : A compound structurally related to 3-aminobenzamide, AZD4877, has shown potential as an anticancer agent. This compound, a kinesin spindle protein (KSP) inhibitor, arrested cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

  • Synergistic Effects with Alkylating Agents : 3-Aminobenzamide has been shown to synergistically increase sister-chromatid exchanges in cells exposed to methyl methanesulfonate, suggesting a role in damage and repair processes following exposure to alkylating agents (Morgan & Cleaver, 1982).

  • Impact on Cell Cycle Phases : Research indicates that 3-aminobenzamide potentiates the effects of methyl methane sulfonate primarily during the S phase of the cell cycle (Boorstein & Pardee, 1984).

Safety and Hazards

When handling 3-Amino-4-methylbenzamide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

3-Amino-4-methylbenzamide is a type of benzamide compound that is primarily used as a chemical synthesis intermediate and a raw material for pharmaceutical chemistry . It is used in the structural modification and synthesis of bioactive molecules in the aniline class .

Mode of Action

The compound’s mode of action is largely based on the chemical reactivity of the amino unit and the amide group in its structure . These groups can undergo various chemical transformations, enabling the compound to be used in the structural modification and synthesis of bioactive molecules .

Biochemical Pathways

It has been reported that the compound can be used in the preparation of phosphodiesterase inhibitors , suggesting that it may influence pathways regulated by these enzymes.

Pharmacokinetics

Its solubility properties suggest that it is sparingly soluble in dmso and slightly soluble in methanol , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Amino-4-methylbenzamide’s action depend on the specific bioactive molecules that it helps synthesize. For instance, when used in the preparation of phosphodiesterase inhibitors , the resulting molecules can regulate various cellular processes by modulating the levels of cyclic nucleotides.

Action Environment

The action, efficacy, and stability of 3-Amino-4-methylbenzamide can be influenced by various environmental factors. For example, its solubility in different solvents suggests that the compound’s action could be influenced by the polarity of its environment. Additionally, it is sensitive to air , indicating that exposure to oxygen and moisture could affect its stability.

properties

IUPAC Name

3-amino-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKAZXQKUFAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044407
Record name 3-Amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylbenzamide

CAS RN

19406-86-1
Record name 3-Amino-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19406-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-amino-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-toluamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VB4677FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Amino-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-Amino-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
3-Amino-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-Amino-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.